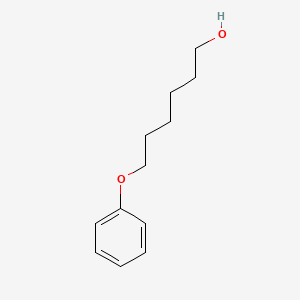

1-Hexanol, 6-phenoxy-

概要

説明

Synthesis Analysis

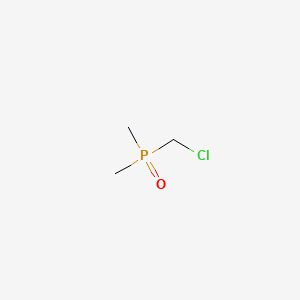

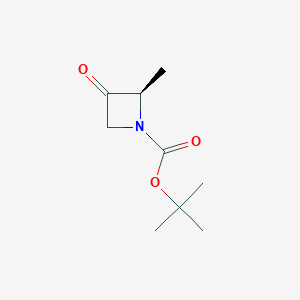

Phenoxyhexanol can be synthesized by the reaction of phenol and 1-hexanol in the presence of an acid catalyst. The reaction is carried out under reflux with constant stirring, and the product is purified by recrystallization.Molecular Structure Analysis

The molecular formula of “1-Hexanol, 6-phenoxy-” is C12H18O2 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

Alcohols like “1-Hexanol, 6-phenoxy-” have broad-spectrum antimicrobial activity against bacteria, yeasts, and mold . They have antibacterial properties and are effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum .Physical And Chemical Properties Analysis

“1-Hexanol, 6-phenoxy-” is a relatively stable compound at room temperature and pressure, with a melting point of 73-76°C and a boiling point of 318-322°C. It is soluble in water, ethanol, and ether but is insoluble in most organic solvents.科学的研究の応用

Cytochrome P-450 and Hydroxylation of n-Hexane

The hydroxylation of n-hexane by rat liver microsomes, involving cytochrome P-450, results in the formation of various hexanol isomers, including 1-hexanol. This process demonstrates the enzymatic specificity and the contribution of different cytochrome P-450 isoforms to n-hexane metabolism, which is relevant in understanding xenobiotic processing and potential toxicological implications (Morohashi et al., 1983).

Behavioral Responses to Green Leaf Volatiles

Research on the tarnished plant bug, Lygus lineolaris, reveals that hexanol compounds, including 1-hexanol, are major volatile components affecting insect behavior. These compounds play a role in the bug's response to environmental stimuli, which has implications for understanding pest behavior and developing management strategies (Wardle et al., 2003).

Plant Bug Pheromone Research

The sex pheromone composition of the alfalfa plant bug, Adelphocoris lineolatus, includes hexanol compounds. Research into these compounds provides insights into insect communication and mating behaviors, contributing to the development of pheromone-based pest management techniques (Koczor et al., 2021).

Biocompatibility in Cardiovascular Tissue Engineering

Poly (3-hydroxybutyrate-co-3-hydroxyhexanoate, PHBHHx) shows promise for cardiovascular tissue engineering due to its biocompatibility. Research into PHBHHx and its applications in hybrid materials for vascular scaffolds highlights the potential for using hexanol-related compounds in medical implants and tissue regeneration (Wu et al., 2008).

作用機序

Safety and Hazards

When handling “1-Hexanol, 6-phenoxy-”, safety measures should be taken to avoid exposure . It is a mild skin irritant, and high concentrations of its vapors can cause irritation to the eyes and respiratory tract . Ingesting the compound may lead to harmful effects on the central nervous system . It is classified as a combustible liquid, and as such, precautions should be taken to prevent exposure to fire or high temperatures .

特性

IUPAC Name |

6-phenoxyhexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9,13H,1-2,6-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAAHYOKTFZJFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60485192 | |

| Record name | 1-Hexanol, 6-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hexanol, 6-phenoxy- | |

CAS RN |

16654-54-9 | |

| Record name | 1-Hexanol, 6-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3048307.png)

![Tert-butyl (1s,4s,5s)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3048308.png)

![Tert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3048312.png)

![5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B3048314.png)

![2-Azaspiro[3.4]octan-6-ol hydrochloride](/img/structure/B3048315.png)